1-(benzylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]piperidine-3-carboxamide
Description
Properties
Molecular Formula |
C22H28N2O4S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(3-propan-2-yloxyphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C22H28N2O4S/c1-17(2)28-21-12-6-11-20(14-21)23-22(25)19-10-7-13-24(15-19)29(26,27)16-18-8-4-3-5-9-18/h3-6,8-9,11-12,14,17,19H,7,10,13,15-16H2,1-2H3,(H,23,25) |
InChI Key |
XQCBKJOIMDDVGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
1-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The phenylmethanesulfonyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The phenylmethanesulfonyl group is known to interact with enzymes and receptors, modulating their activity. The piperidine ring and carboxamide group contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-PHENYLMETHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE can be compared with similar compounds, such as:
1-PHENYLMETHANESULFONYL-PIPERIDINE: This compound lacks the carboxamide group, making it less versatile in certain applications.
1-PHENYLMETHANESULFONYL-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE: This isomer has a different substitution pattern on the phenyl ring, which can affect its chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
